molecular formula C15H10ClFN2OS B2416038 4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 477510-86-4

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2416038
CAS No.: 477510-86-4
M. Wt: 320.77
InChI Key: YMBMKGWFPYMMBL-OBGWFSINSA-N
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Description

The compound “4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves several steps. For instance, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives involves refluxing the compound with appropriate aromatic acid in phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, 1H and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction can be used to add a propyl group to the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, one derivative was found to be a light brick red powder with a melting point greater than 230°C .

Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Applications

Fluorobenzamides containing thiazole and thiazolidine structures have been synthesized using microwave and conventional methods, highlighting the role of fluorine in enhancing antimicrobial activity. These compounds demonstrated significant activity against both bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis Techniques and Antimicrobial Screening

Novel compounds featuring fluoro substituted sulphonamide benzothiazole and thiazole were synthesized and evaluated for antimicrobial properties. This research expands the understanding of benzothiazoles' therapeutic potentials, especially their biodynamic properties (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Pharmacological Screening of Fluorobenzothiazole Substituted Pyrazole Analogues

The structural combination of benzothiazoles and pyrazoles has been explored, showing promising pharmacological activities. This synthesis approach indicates the potential for creating potent biodynamic agents with antimicrobial properties (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).

Novel Derivatives Synthesis and Characterization

The development of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives through one-pot, multicomponent synthesis methods showcases the versatility of these compounds in scientific research. This approach offers a streamlined pathway for creating a variety of potentially bioactive molecules (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can also vary. For instance, some compounds may be toxic if ingested, inhaled, or come into contact with the skin .

Properties

IUPAC Name

4-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-19-12-7-6-11(17)8-13(12)21-15(19)18-14(20)9-2-4-10(16)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMKGWFPYMMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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